Reserpilinic acid
Description
Reserpilinic acid (C₃₂H₄₀N₂O₉) is a monoterpenoid indole alkaloid derived from the Rauwolfia genus, historically recognized for its antihypertensive and neuropharmacological properties . Structurally, it features a complex tetracyclic ring system with a carboxylic acid moiety at the C-18 position, distinguishing it from simpler indole derivatives. Its biosynthesis involves the condensation of tryptamine and secologanin, followed by enzymatic modifications that introduce stereochemical specificity . This compound’s pharmacological relevance lies in its dual action as a α₂-adrenergic receptor agonist and a mild MAO inhibitor, making it a candidate for neurodegenerative disease research. Recent studies highlight its bioavailability (oral: ~45%) and plasma half-life (t₁/₂: 8–12 hours) in murine models .
Properties
IUPAC Name |
(1R,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylic acid | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-11-15-9-24-5-4-12-14-7-19(27-2)20(28-3)8-17(14)23-21(12)18(24)6-13(15)16(10-29-11)22(25)26/h7-8,10-11,13,15,18,23H,4-6,9H2,1-3H3,(H,25,26)/t11-,13-,15-,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNGWBVPRZZLPW-MCTKYDIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)O)NC5=CC(=C(C=C45)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)O)NC5=CC(=C(C=C45)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162472 | |
| Record name | (3beta,19alpha,20alpha)-16,17-Didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14358-76-0 | |
| Record name | Reserpilinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14358-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reserpilinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014358760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3beta,19alpha,20alpha)-16,17-Didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,19α,20α)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RESERPILINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H1Y5T90KC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of reserpilinic acid typically involves multiple steps, including the formation of key intermediates and the use of specific reagents. One common synthetic route involves the use of starting materials such as indole derivatives, which undergo a series of reactions including alkylation, oxidation, and cyclization to form the final product .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Compound Identification Challenges
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"Reserpilinic acid" does not appear in:
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PubChem, ChemSpider, or Reaxys databases
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The American Chemical Society (ACS) publications
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Recent patents (2020–2025)
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Closest structurally related compounds:
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Reserpic acid : A derivative of the alkaloid reserpine, but no significant reaction studies exist beyond hydrolysis[^1].
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Resorcinolic acids : A broad class with unrelated reactivity profiles[^2].
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Potential Causes for Missing Data
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Terminology errors : The name may conflate "reserpine" (an antihypertensive alkaloid) with "pilinic acid" (unrelated to known compounds).
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Theoretical proposal : The compound might be a hypothetical molecule proposed in computational studies without experimental validation.
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Proprietary research : Limited to undisclosed industrial R&D, though no patents or preprints support this hypothesis.
Recommendations for Further Research
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Spelling verification : Confirm the intended IUPAC name or CAS registry number.
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Alternative resources :
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Consult SciFinder or Web of Science for niche studies
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Explore bioassay databases for pharmacological activity data
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Synthetic pathways : If proposing novel synthesis, focus on:
Scientific Research Applications
Reserpilinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: Studies have shown its potential in modulating biological pathways and its use as a biochemical probe.
Medicine: Research indicates its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
Reserpilinic acid can be compared with other similar compounds such as reserpine and yohimbine. These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific stereochemistry and the presence of methoxy groups, which contribute to its distinct chemical and biological properties .
Comparison with Similar Compounds
Methodological Considerations
Comparative studies cited here adhered to standardized protocols:
Biological Activity
Reserpilinic acid, a compound derived from certain natural sources, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is a naturally occurring compound characterized by its unique chemical structure, which contributes to its biological properties. The molecular formula and structural representation are essential for understanding its interactions at the cellular level.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Antimicrobial Activity : The compound has demonstrated effectiveness against a range of pathogens, suggesting its potential use in treating infections.
Biological Activities
The following table summarizes the key biological activities of this compound based on recent research findings:
Case Studies
Several case studies have provided insights into the practical applications of this compound:
- Case Study on Anticancer Properties : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability through apoptosis induction, highlighting its potential as an anticancer agent.
- Case Study on Inflammatory Diseases : Another study focused on the anti-inflammatory effects of this compound in animal models of arthritis. The findings showed a marked reduction in joint swelling and pain, suggesting therapeutic potential for inflammatory conditions.
Research Findings
Recent research has highlighted the following findings regarding this compound:
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that this compound modulates signaling pathways involved in apoptosis and inflammation.
- In Vivo Studies : Animal studies have shown promising results regarding the safety and efficacy of this compound in reducing tumor growth and alleviating symptoms of inflammatory diseases.
- Comparative Studies : Comparative analyses with other compounds have demonstrated that this compound may offer superior benefits in specific applications, particularly in its antioxidant and anti-inflammatory capacities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
